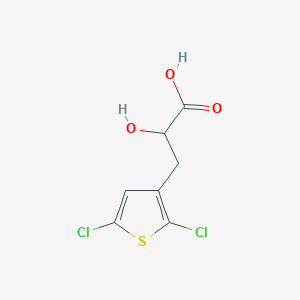

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid

Description

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is a halogenated thiophene derivative featuring a 2-hydroxypropanoic acid backbone. Its structure includes a thiophene ring substituted with chlorine atoms at the 2- and 5-positions, which confers distinct electronic and steric properties. This compound is likely utilized as a synthetic intermediate in pharmaceutical or agrochemical research, given its structural complexity and reactive functional groups (carboxylic acid and hydroxyl) .

Properties

IUPAC Name |

3-(2,5-dichlorothiophen-3-yl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4,10H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGZLVOPNJKSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CC(C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid typically involves the condensation of 1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one with malononitrile and sodium hydroxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound can also be synthesized through other routes involving the reaction of 3-aryl-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-ones with thiosemicarbazide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: The chlorine atoms in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of drugs targeting specific biological pathways.

Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative stress.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Danshensu (3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic Acid)

Danshensu, a key component of salvianolic acids, shares the 2-hydroxypropanoic acid moiety but differs in its aromatic substituent. Instead of a dichlorothiophene ring, Danshensu features a 3,4-dihydroxyphenyl group. This phenyl ring with electron-donating hydroxyl groups enhances antioxidant activity, a hallmark of salvianolic acids in traditional medicine .

Key Differences:

- Aromatic Ring : Thiophene (heteroaromatic, electron-deficient due to Cl) vs. phenyl (electron-rich due to OH).

- Substituents : Chlorine atoms (electron-withdrawing) vs. hydroxyl groups (electron-donating).

- The carboxylic acid group in the target compound may exhibit lower pKa (higher acidity) due to electron-withdrawing Cl substituents.

3-(Thiophen-3-yl)-2-hydroxypropanoic Acid (Non-Chlorinated Analog)

A hypothetical analog lacking chlorine substituents would differ in electronic properties. This analog would also be less lipophilic, affecting solubility and bioavailability.

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid

This iodinated phenyl derivative () shares the propanoic acid backbone but incorporates an amino group and iodine atoms. The iodine substituents increase molecular weight and steric bulk, while the amino group introduces basicity, contrasting with the neutral hydroxyl group in the target compound .

Comparative Data Table

| Compound Name | Aromatic Ring | Substituents | Functional Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid | Thiophene | 2,5-Cl | -COOH, -OH | ~240 (estimated) | High lipophilicity, acidic |

| Danshensu | Phenyl | 3,4-OH | -COOH, -OH | ~212 | Antioxidant, hydrophilic |

| 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | Phenyl | 3,5-I, 4-OH | -COOH, -NH2 | ~457 (estimated) | Sterically bulky, iodinated |

Research Implications and Gaps

- Synthetic Utility : The dichlorothiophene moiety in the target compound may enhance reactivity in cross-coupling reactions, making it valuable for constructing complex heterocycles .

- Biological Activity: While salvianolic acids exhibit antioxidant properties, the chlorine substituents in the target compound could shift bioactivity toward antimicrobial or enzyme-inhibitory roles, though direct evidence is lacking.

- Analytical Challenges: Differentiation from esters (e.g., 2-hydroxypropanoic acid ethyl ester in pork volatiles) requires precise chromatographic methods, as seen in meat analysis studies .

Biological Activity

3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid is a thiophene derivative that has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a propanoic acid moiety, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential anticancer effects.

Chemical Structure and Properties

The chemical structure of this compound is defined by its thiophene ring substituted with two chlorine atoms at positions 2 and 5, along with a hydroxyl group and a carboxylic acid functional group. The IUPAC name reflects its complex structure:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 2172529-52-9 |

| Molecular Formula | C7H6Cl2O3S |

| Melting Point | 65-66 °C |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics.

- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic enzymes. This disruption leads to cell lysis and death in susceptible organisms.

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Acinetobacter baumannii | Moderate |

| Klebsiella pneumoniae | Moderate |

| Candida auris | High |

| Aspergillus fumigatus | Moderate |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties , which are crucial in mitigating oxidative stress-related damage in cells. In vitro assays demonstrate that it can scavenge free radicals effectively.

- Study Findings : In a comparative study, this compound showed better antioxidant activity than some well-known antioxidants like ascorbic acid.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties . Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, particularly lung cancer cells (A549).

- Case Study : In an experimental setup, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity against A549 cells, suggesting its potential as a chemotherapeutic agent.

Research Findings Summary

A series of studies have been conducted to evaluate the biological activities of this compound:

- Antimicrobial Studies : Demonstrated effectiveness against multidrug-resistant bacteria and fungi.

- Antioxidant Assays : Showed significant free radical scavenging activity.

- Anticancer Evaluations : Indicated potential for further development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.